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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of JNJ-31020028, a selective antagonist of

the Neuropeptide Y (NPY) Y2 receptor, and its modulatory role in norepinephrine (NE) release.

Designed for researchers, scientists, and drug development professionals, this document

synthesizes key preclinical findings, offering a detailed look at the compound's mechanism of

action, pharmacological profile, and the experimental methodologies used to elucidate its

effects.

Core Mechanism of Action: Y2 Receptor
Antagonism
JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor.[1][2][3] The Y2

receptor functions as a presynaptic autoreceptor, and its activation typically inhibits the release

of various neurotransmitters, including NPY and norepinephrine. By blocking these

autoreceptors, JNJ-31020028 effectively removes this inhibitory feedback loop, leading to an

increase in the synaptic concentration of norepinephrine. This mechanism is particularly

relevant in the hypothalamus, where NPY and norepinephrine are colocalized and play crucial

roles in regulating various physiological processes.[1][2]
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The pharmacological characteristics of JNJ-31020028 have been extensively studied across

different species. The compound exhibits high binding affinity for the Y2 receptor and

demonstrates significant selectivity over other NPY receptor subtypes and a broad panel of

other molecular targets.

Table 1: In Vitro Binding Affinity and Functional
Antagonism of JNJ-31020028

Species Receptor Assay Type
Value (pIC50 /
pKB)

Reference

Human Y2

Radioligand

Binding (PYY

inhibition)

8.07 ± 0.05 [1][2]

Rat Y2

Radioligand

Binding (PYY

inhibition)

8.22 ± 0.06 [1][2]

Mouse Y2
Radioligand

Binding
8.21

Human Y2

Functional

Antagonism

(Calcium

Response)

8.04 ± 0.13

(pKB)
[1][2]

JNJ-31020028 has been shown to be over 100-fold selective for the Y2 receptor compared to

the Y1, Y4, and Y5 receptor subtypes.[1][2] Furthermore, at concentrations up to 10µM, it

displayed no significant affinity for a panel of 50 other receptors, ion channels, and

transporters, including the norepinephrine transporter.[4]

Table 2: In Vivo Pharmacokinetics and Receptor
Occupancy of JNJ-31020028 in Rats
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Route
of
Adminis
tration

Dose
Bioavail
ability

Cmax Tmax t1/2

Recepto
r
Occupa
ncy (Y2)

Referen
ce

Subcutan

eous

(s.c.)

10 mg/kg 100% 4.35 µM 0.5 h 0.83 h ~90% [1][2]

Oral

(p.o.)
10 mg/kg 6% - - - -

Modulation of Norepinephrine Release
A key in vivo effect of JNJ-31020028 is the enhancement of norepinephrine release in the

hypothalamus. This has been demonstrated through microdialysis studies in rats.

Table 3: Effect of JNJ-31020028 on Hypothalamic
Norepinephrine Release in Rats

Dose (s.c.)
Time to Maximum
Effect

Observation Reference

10 mg/kg 30 minutes

Significant increase in

norepinephrine

release

[5]

20 mg/kg 30 minutes

Significant increase in

norepinephrine

release

[5]

Signaling Pathway and Experimental Workflow
The mechanism by which JNJ-31020028 modulates norepinephrine release and the

experimental setup to measure this effect can be visualized through the following diagrams.
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Signaling Pathway of JNJ-31020028 on Norepinephrine Release
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Mechanism of JNJ-31020028 action.
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Experimental Workflow for In Vivo Microdialysis
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In vivo microdialysis workflow.
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Experimental Protocols
In Vitro Radioligand Binding Assay
The binding affinity of JNJ-31020028 to the Y2 receptor was determined by its ability to inhibit

the binding of a radiolabeled ligand, typically [125I]-Peptide YY (PYY), to cell membranes

expressing the receptor.[1][2]

Cell Lines: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for rat

Y2 receptors.[1][2]

Radioligand: [125I]-PYY.

Procedure: Cell membranes or tissue homogenates were incubated with a fixed

concentration of the radioligand and varying concentrations of JNJ-31020028.

Detection: The amount of bound radioactivity was measured using a gamma counter.

Analysis: The concentration of JNJ-31020028 that inhibits 50% of the specific binding of the

radioligand (IC50) was calculated and then converted to a pIC50 value (-log(IC50)).

In Vitro Functional Antagonism Assay (Calcium
Mobilization)
The functional antagonist activity of JNJ-31020028 was assessed by its ability to inhibit the

intracellular calcium mobilization induced by a Y2 receptor agonist.[1][2]

Cell Line: KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein

(Gqi5) that couples the receptor to the phospholipase C pathway.[1][2]

Agonist: Peptide YY (PYY).

Procedure: Cells were pre-incubated with varying concentrations of JNJ-31020028 before

being stimulated with a fixed concentration of PYY.

Detection: Changes in intracellular calcium levels were measured using a fluorescent

calcium indicator.
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Analysis: The concentration of JNJ-31020028 that produced a rightward shift in the PYY

concentration-response curve was used to calculate the pKB value, a measure of antagonist

potency.

In Vivo Microdialysis for Norepinephrine Release
This technique was employed to measure extracellular levels of norepinephrine in the

hypothalamus of freely moving rats following the administration of JNJ-31020028.[1]

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure: Rats were anesthetized and a guide cannula was stereotaxically

implanted, targeting the hypothalamus.

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide

cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at

regular intervals before and after subcutaneous administration of JNJ-31020028.

Sample Analysis: The concentration of norepinephrine in the dialysate was quantified using

high-performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis: Norepinephrine levels post-administration were compared to baseline levels

to determine the effect of JNJ-31020028.

Conclusion
JNJ-31020028 is a highly selective and potent NPY Y2 receptor antagonist that effectively

increases norepinephrine release in the hypothalamus by blocking presynaptic autoreceptors.

Its well-characterized pharmacological profile and demonstrated in vivo efficacy make it a

valuable tool for research into the physiological roles of the NPY system and its interaction with

noradrenergic pathways. This guide provides a comprehensive overview of the key data and

methodologies for scientists and researchers in the field of drug discovery and neuroscience.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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